![molecular formula C7H16N2O B2874625 (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine CAS No. 1932128-95-4](/img/structure/B2874625.png)
(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine
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Description
“(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine” is a complex organic compound. The “3S,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “aminomethyl” part suggests the presence of an amino group (-NH2) attached to a methyl group (-CH2-). “Oxolan” is a type of cyclic ether, also known as tetrahydrofuran, which is a ring of four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. There would also be an aminomethyl group attached to one of the carbon atoms in the ring . The “3S,4S” notation refers to the specific three-dimensional arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and functional groups. For example, the presence of an ether and amine group in this compound might influence its polarity and therefore its solubility in different solvents .Scientific Research Applications
Metal-Free Photoredox Catalysis in Bond Formation
The application of amines in synthesis, particularly in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, highlights the significance of (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine in chemical research. A metal-free photoredox strategy utilizing redox-activated primary amine derivatives demonstrates the compound's role in facilitating bond formation under mild conditions, expanding the scope of functionalized alkynes and (E)-alkenes synthesis. This approach is scalable and offers high chemoselectivity, emphasizing the molecule's potential in diversifying complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Advancements in Asymmetric Synthesis
The development of stereoselective processes for synthesizing key intermediates for pharmaceutical applications signifies another critical area of research. The molecule's utility in creating an efficient, practical, and stereoselective route for preparing intermediates underlines its importance in the synthesis of complex therapeutic agents. This includes its role in the preparation of premafloxacin, an antibiotic aimed at combating veterinary pathogens, showcasing the compound's versatility in asymmetric Michael addition and alkylation reactions (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Enhancing Polymer Solar Cells Efficiency
In materials science, the compound's application extends to the development of polymer solar cells. An amine-based, alcohol-soluble fullerene derivative, utilizing the structural motifs of (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine, has shown promise as both an acceptor and cathode interfacial material. The resulting solar cells exhibit moderate power conversion efficiencies, with the potential for improvement in nano-structured organic solar cells. This application demonstrates the compound's potential in advancing renewable energy technologies (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Biomolecular Interaction Studies
The study of heterocyclic amines, including those structurally related to (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine, in the context of DNA adduct formation, mutagenesis, and carcinogenesis is vital in understanding the biological impact of these compounds. Research focusing on the interaction between heterocyclic amines and DNA contributes to the broader understanding of mutagenic and carcinogenic mechanisms, underscoring the compound's relevance in toxicology and oncology research (Schut & Snyderwine, 1999).
properties
IUPAC Name |
(3S,4S)-4-(aminomethyl)-N,N-dimethyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJSEDPZSHOSRI-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1COC[C@H]1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine |
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